

Application Note: High-Purity Armillarisin A Purification by Preparative HPLC

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Compound of Interest

Compound Name: *Armillarisin A*

Cat. No.: B1667603

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Introduction

Armillarisin A, a coumarin originally isolated from the mycelium of *Armillariella tabescens*, is a compound of significant interest to the pharmaceutical and research communities.[1] With the molecular formula C₁₂H₁₀O₅ and a molecular weight of 234.21 g/mol, this compound has demonstrated a range of biological activities, including potential hepatoprotective and anti-inflammatory effects. The growing interest in **Armillarisin A** necessitates a robust and scalable purification method to obtain high-purity material for further research and development. This application note details a preparative High-Performance Liquid Chromatography (HPLC) method for the efficient purification of **Armillarisin A** from a crude extract.

Physicochemical Properties of Armillarisin A

A thorough understanding of the physicochemical properties of **Armillarisin A** is essential for developing an effective HPLC purification method.

Property	Value/Description	Source
Molecular Formula	C ₁₂ H ₁₀ O ₅	[1]
Molecular Weight	234.21 g/mol	[1]
Solubility	Insoluble in water; slightly soluble in ethanol or methanol.	[1]
UV Absorbance (λ _{max})	368 nm	[1]

Preparative HPLC Method Development

The developed preparative HPLC method is scaled up from a previously reported analytical UPLC method.^[1] The key to successful scale-up is to maintain the resolution achieved at the analytical scale while significantly increasing the loading capacity. This is accomplished by adjusting the column dimensions, flow rate, and injection volume.

Experimental Protocols

1. Sample Preparation

A crude extract containing **Armillarisin A** is dissolved in a minimal amount of methanol to create a concentrated stock solution. The concentration should be determined based on the loading capacity of the preparative column. Prior to injection, the sample solution is filtered through a 0.45 µm PTFE syringe filter to remove any particulate matter.

2. Preparative HPLC System and Conditions

The purification is performed on a preparative HPLC system equipped with a gradient pump, a UV-Vis detector, and a fraction collector.

Parameter	Analytical Method	Preparative Method
Column	Waters Symmetry C18, 3.5 µm, 4.6 x 75 mm	Waters SunFire C18, 5 µm, 19 x 150 mm
Mobile Phase A	0.1 M Acetic Acid in Water	0.1% Acetic Acid in Water
Mobile Phase B	Methanol	Methanol
Gradient	50:50 (A:B) Isocratic	50:50 (A:B) Isocratic
Flow Rate	0.4 mL/min	6.8 mL/min
Column Temperature	25 °C	Ambient
Detection Wavelength	368 nm	368 nm
Injection Volume	5 µL	500 µL
Run Time	10 min	20 min

3. Fraction Collection

Fractions are collected based on the UV signal at 368 nm. The collection window should be set to capture the main peak corresponding to **Armillarisin A** while excluding any impurities.

4. Post-Purification Processing

The collected fractions containing purified **Armillarisin A** are pooled. The methanol and water are removed under reduced pressure using a rotary evaporator. The resulting purified solid **Armillarisin A** is then dried under high vacuum to remove any residual solvent.

5. Purity Analysis

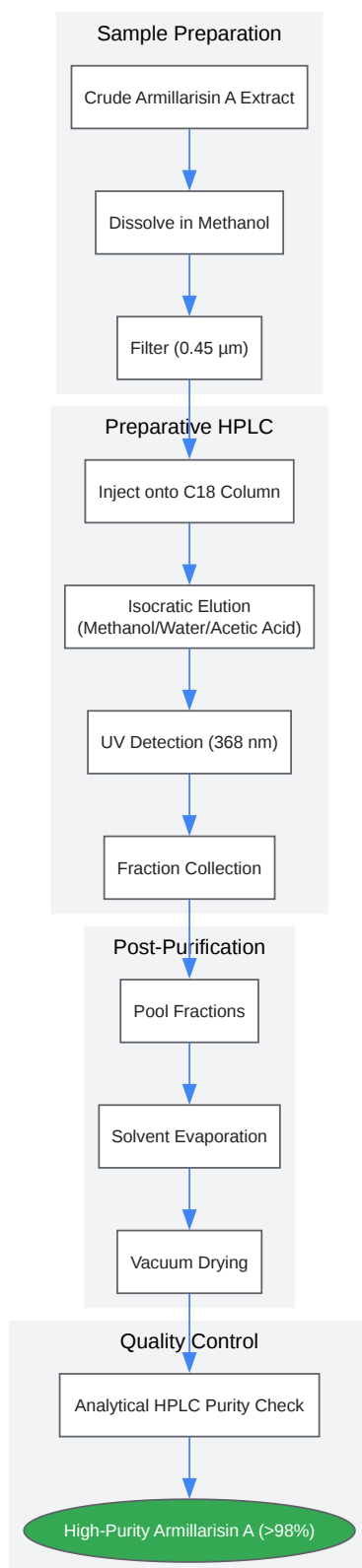
The purity of the final product is confirmed using the original analytical UPLC method.

Quantitative Data Summary

The following table summarizes the representative quantitative data obtained from the preparative HPLC purification of **Armillarisin A**.

Parameter	Value
Crude Sample Load	100 mg
Purified Armillarisin A Yield	85 mg
Recovery	85%
Purity of Final Product	>98%
Retention Time (Preparative)	~12.5 min

Experimental Workflow Diagram



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Caption: Workflow for the purification of **Armillarisin A**.

Conclusion

This application note provides a detailed protocol for the preparative HPLC purification of **Armilarisin A**. The method is scalable and yields a high-purity product with good recovery. This protocol will be a valuable resource for researchers and drug development professionals working with **Armilarisin A**, enabling the production of sufficient quantities of pure compound for preclinical and clinical studies.

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References

- 1. chiraltech.com [chiraltech.com]
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